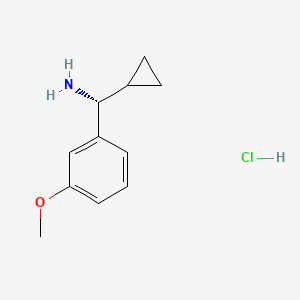amine hydrochloride CAS No. 1306604-66-9](/img/structure/B1455402.png)
[1-(2-Chlorophenyl)-2-methylpropyl](methyl)amine hydrochloride
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride”, we can look at similar compounds for insight. For instance, ketamine, a related compound, can be synthesized in a five-step process involving the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration, oxidation, imination, and rearrangement .Scientific Research Applications
Anesthesia and Analgesia
Ketamine, which can be synthesized from “1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride”, is widely used in both human and veterinary medicine as an anesthetic and analgesic . It provides a unique state of anesthesia, which is termed “dissociative anesthesia” due to the patient’s perception of being detached from their environment.
Treatment of Depression
Recent research has shown that Ketamine has rapid-acting antidepressant effects . It can help in the treatment of major depressive disorder and bipolar depression, especially in patients who are resistant to other treatments.
Treatment of Alcohol Addiction
Ketamine has also been used in treating alcohol addiction . It is believed to disrupt the maladaptive patterns of behavior associated with addiction, thereby aiding in recovery.
Treatment of Reflex Sympathetic Dystrophy
Reflex Sympathetic Dystrophy (RSD) is a complex regional pain syndrome. Ketamine has been used to manage the chronic pain associated with RSD .
Battlefield Anesthetic
In the 1970s, Ketamine was used as a battlefield anesthetic . Its ability to provide pain relief while maintaining cardiovascular stability made it ideal for use in the battlefield where medical resources are limited.
Research and Synthesis
“1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride” is used in the synthesis of Ketamine . Researchers have developed a new and efficient protocol for the synthesis of Ketamine, using a hydroxy ketone intermediate . This compound plays a crucial role in this synthesis process.
properties
IUPAC Name |
1-(2-chlorophenyl)-N,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-8(2)11(13-3)9-6-4-5-7-10(9)12;/h4-8,11,13H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMXSHDMZLBOMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1Cl)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chlorophenyl)-2-methylpropyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B1455323.png)






![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455335.png)


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)
